molecular formula C139H217N33O40S B1591602 beta-Endorphin human fragment 1-27 CAS No. 76622-84-9

beta-Endorphin human fragment 1-27

Cat. No.: B1591602
CAS No.: 76622-84-9
M. Wt: 3022.5 g/mol
InChI Key: CMLHEPBOBGYCBC-UHFFFAOYSA-N
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Description

Introduction to Beta-Endorphin (1-27)

Historical Discovery and Characterization

The identification of beta-endorphin-(1-27) emerged from investigations into the processing of beta-lipotropin (beta-LPH), a precursor protein synthesized in the pituitary gland. In 1984, Hammonds et al. first reported that beta-endorphin-(1-27) antagonizes the analgesic effects of full-length beta-endorphin-(1-31) in murine models, marking a pivotal shift in understanding endogenous opioid regulation. This discovery coincided with broader efforts to map the proteolytic cleavage sites of proopiomelanocortin (POMC), the polyprotein precursor yielding beta-endorphin, adrenocorticotropic hormone (ACTH), and melanocyte-stimulating hormones.

Structural characterization revealed that beta-endorphin-(1-27) retains the N-terminal tyrosine residue critical for opioid receptor binding but lacks the C-terminal tetrapeptide sequence (Lys-Lys-Gly-Glu) present in beta-endorphin-(1-31). Early synthetic studies confirmed its sequence as H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-OH , with a molecular weight of 3,022.5 Da. Radioreceptor assays demonstrated that beta-endorphin-(1-27) binds to opioid receptors with approximately 30% of the affinity of beta-endorphin-(1-31) but exhibits <2% of its analgesic potency.

Relation to the Endogenous Opioid System

Beta-endorphin-(1-27) interacts with the endogenous opioid system through competitive inhibition at mu-opioid receptors (MORs). Unlike full-length beta-endorphin-(1-31), which acts as a potent MOR agonist, beta-endorphin-(1-27) functions as a partial agonist-antagonist , shifting dose-response curves for beta-endorphin and synthetic opioids like etorphine. This antagonism is dose-dependent and reversible, with a potency 4–5 times greater than naloxone in murine models.

The fragment’s activity is modulated by post-translational modifications, including acetylation at the N-terminus, which further reduces receptor binding. In vivo studies highlight its role in homeostatic pain regulation : elevated levels of beta-endorphin-(1-27) in stress or chronic pain states may counteract excessive analgesia, preventing receptor overstimulation.

Table 1: Comparative Receptor Binding and Analgesic Activity
Compound MOR Binding Affinity (IC₅₀, nM) Analgesic Potency (AD₅₀, pmol)
Beta-endorphin-(1-31) 1.10 26.3
Beta-endorphin-(1-27) 4.11 1,632
Naloxone 1.66 6,300 (antagonist)

Data adapted from Nicolas & Li (1985) and Hammonds et al. (1984).

Significance in Neuroscience Research

Beta-endorphin-(1-27) serves as a key tool for dissecting opioid receptor dynamics and pain modulation pathways. Its antagonistic properties have been exploited to study:

  • Receptor occupancy kinetics : Parallel shifts in dose-response curves suggest competitive binding at MORs, providing insights into allosteric modulation.
  • Endogenous pain control systems : Co-release with beta-endorphin-(1-31) in the hypothalamus and amygdala implies a feedback mechanism to fine-tune analgesia.
  • Neuropsychiatric disorders : Altered ratios of beta-endorphin fragments are observed in depression and schizophrenia, linking peptide metabolism to emotional regulation.

Recent studies also implicate beta-endorphin-(1-27) in non-opioid signaling pathways , including interactions with sigma-1 receptors (σ1Rs) that regulate mitochondrial function and neuroprotection. For example, in rodent models of ischemic stroke, sigma-1R activation by beta-endorphin-(1-27) analogs reduces infarct volume by 40–60%, independent of MOR activity.

Terminology and Nomenclature

The peptide is systematically named beta-endorphin-(1-27) to denote its position as residues 1–27 of full-length beta-endorphin. Alternative designations include:

  • βh-EP-(1-27) : Human-specific isoform.
  • C′-fragment : Reflecting its origin from the C-terminal region of beta-lipotropin.
  • ENDP-003 : Catalog identifier in commercial research databases.

Properties

IUPAC Name

5-[[6-amino-1-[[1-[[5-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H217N33O40S/c1-17-73(9)110(134(206)157-89(38-27-30-55-142)119(191)160-97(64-104(145)181)124(196)149-75(11)115(187)163-99(139(211)212)63-83-42-46-85(179)47-43-83)168-135(207)111(74(10)18-2)167-116(188)76(12)150-125(197)98(65-105(146)182)159-118(190)87(36-25-28-53-140)153-128(200)96(62-81-34-23-20-24-35-81)158-126(198)93(58-70(3)4)162-136(208)113(78(14)176)170-133(205)109(72(7)8)166-129(201)94(59-71(5)6)161-132(204)102-39-31-56-172(102)138(210)114(79(15)177)171-122(194)90(48-50-103(144)180)154-130(202)100(68-173)164-120(192)88(37-26-29-54-141)152-121(193)91(49-51-108(185)186)155-131(203)101(69-174)165-137(209)112(77(13)175)169-123(195)92(52-57-213-16)156-127(199)95(61-80-32-21-19-22-33-80)151-107(184)67-147-106(183)66-148-117(189)86(143)60-82-40-44-84(178)45-41-82/h19-24,32-35,40-47,70-79,86-102,109-114,173-179H,17-18,25-31,36-39,48-69,140-143H2,1-16H3,(H2,144,180)(H2,145,181)(H2,146,182)(H,147,183)(H,148,189)(H,149,196)(H,150,197)(H,151,184)(H,152,193)(H,153,200)(H,154,202)(H,155,203)(H,156,199)(H,157,206)(H,158,198)(H,159,190)(H,160,191)(H,161,204)(H,162,208)(H,163,187)(H,164,192)(H,165,209)(H,166,201)(H,167,188)(H,168,207)(H,169,195)(H,170,205)(H,171,194)(H,185,186)(H,211,212)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLHEPBOBGYCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H217N33O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583189
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3022.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76622-84-9
Record name Tyrosylglycylglycylphenylalanylmethionylthreonylseryl-alpha-glutamyllysylserylglutaminylthreonylprolylleucylvalylthreonylleucylphenylalanyllysylasparaginylalanylisoleucylisoleucyllysylasparaginylalanyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely adopted method for preparing beta-endorphin (1-27) is solid-phase peptide synthesis, a technique that allows the sequential assembly of amino acids into a peptide chain anchored to an insoluble resin.

  • Process Overview:

    • The peptide chain is elongated stepwise by coupling protected amino acids.
    • After completion, the peptide is cleaved from the resin and purified.
    • Li et al. successfully synthesized beta-endorphin (1-27) using SPPS, confirming that the synthetic peptide retained biological activity comparable to natural peptides.
  • Advantages:

    • High purity and yield.
    • Capability to introduce modifications such as N-terminal acetylation.
    • Scalability for research-grade peptide production.
  • Purification:

    • Following synthesis, peptides are purified using chromatographic techniques such as gel exclusion chromatography and ion-exchange chromatography.
    • Radioimmunoassay (RIA) with beta-endorphin-specific antisera is used to confirm peptide identity and purity.

Extraction and Proteolytic Processing from Biological Sources

Beta-endorphin (1-27) can also be obtained through proteolytic processing of larger precursors isolated from biological tissues, primarily the pituitary gland.

  • Biological Origin:

    • Beta-endorphin is derived from the cleavage of pro-opiomelanocortin (POMC) via intermediate peptides like lipotropin.
    • The processing sequence is time-ordered: POMC → lipotropin (1–91) → lipotropin (61–91) → lipotropin (61–87) → lipotropin (61–86), eventually yielding beta-endorphin fragments including (1–27).
  • Isolation Techniques:

    • Tissue extraction followed by gel exclusion chromatography to separate peptide fractions.
    • Further resolution by ion-exchange chromatography (e.g., SP Sephadex C-25).
    • Peptide detection and quantification by radioimmunoassay using specific antisera against beta-endorphin fragments.
  • Key Findings:

    • In rat pituitary, beta-endorphin (1–27) is a predominant form in the pars intermedia, often N-terminally acetylated.
    • Different tissues show distinct processing patterns, indicating tissue-specific enzymatic activity affecting the beta-endorphin fragment profile.

Data Table: Preparation and Stock Solution Guidelines for Beta-Endorphin (1-27)

Parameter Details
Molecular Formula C139H217N33O40S- XCF3COOH
Molecular Weight 3022.5 Da
Solvent for Stock Solution DMSO (Dimethyl sulfoxide)
Stock Concentrations 1 mM, 5 mM, 10 mM
Volume for 1 mg Peptide 0.3309 mL (1 mM), 0.0662 mL (5 mM), 0.0331 mL (10 mM)
Storage Temperature -20°C (up to 1 month), -80°C (up to 6 months)
Solubility Enhancement Heat to 37°C, ultrasonic bath
Shipping Conditions Blue ice for sample solutions

Note: Volumes correspond to the amount of solvent required to prepare stock solutions at specified molarities for 1 mg peptide.

Research Findings on Preparation and Biological Activity

  • Beta-endorphin (1-27) prepared by SPPS exhibits strong binding affinity to μ-, δ-, and κ-opioid receptors, with Kis of 5.31, 6.17, and 39.82 nM respectively, indicating preserved biological function post-synthesis.

  • Proteolytic processing studies in rat pituitary tissue show that beta-endorphin (1-27) is a primary cleavage product, suggesting the biological relevance of this fragment and justifying its synthetic preparation for research.

  • The stepwise enzymatic cleavage from POMC to beta-endorphin (1-27) supports the use of biological extraction methods for natural peptide isolation, though synthetic methods offer higher purity and control.

Chemical Reactions Analysis

Peptide Segment Coupling

  • Thiocarboxyl Junctions : Thiocarboxyl peptides (e.g., Msc-[Gly⁸]βh-EP(1–8)SH) were coupled to H-[Lys(Cit)⁹,¹⁹,²⁴]-βh-EP(9–27)NH₂ .

  • Post-Synthetic Modifications : Removal of Msc (methylsulfonyl ethyloxycarbonyl) and citraconyl groups yielded active analogs .

Table 1: Comparison of Synthesis Methods

ParameterSolid-Phase SynthesisSegment Coupling
YieldModerate~18%
Racemization RiskLow<1%
Structural FlexibilityLimitedHigh

Biotransformation and Hydrolysis

βh-EP(1–27) arises from enzymatic cleavage of β-endorphin(1–31) in vivo. Key cleavage sites include:

  • Primary Hydrolysis Sites :

    • Lys¹⁹–Asn²⁰ : Major cleavage in inflamed tissue homogenates .

    • Lys²⁴–Asn²⁵ : pH-dependent hydrolysis (faster at pH 5.5, typical of inflamed tissue) .

Table 2: Hydrolytic Fragmentation of β-Endorphin(1–31)

Cleavage SiteEnzyme/ProcessFragment Produced
Tyr¹–Gly²Trypsin-like proteasesβh-EP(1–27) + (28–31)
Lys²⁴–Asn²⁵Acidic hydrolysisβh-EP(1–24) + (25–31)

Receptor Binding and Antagonistic Activity

βh-EP(1–27) binds opioid receptors but lacks intrinsic analgesic activity, acting as a competitive antagonist:

  • Binding Affinity : Retains 30% of β-endorphin(1–31)’s receptor affinity .

  • Antagonism :

    • Potency : 4–5× stronger than naloxone in blocking β-endorphin- or etorphine-induced analgesia .

    • Mechanism : Parallel shifts in dose-response curves confirm competitive inhibition .

Table 3: Pharmacological Comparison

Parameterβh-EP(1–27)Naloxoneβh-EP(1–26)
IC₅₀ (Analgesia)50–100 pmol200–400 pmol>500 pmol
Receptor Binding (%)30%100%*15%

*Naloxone’s binding potency normalized to 100% for comparison .

Regional Processing and Acetylation

βh-EP(1–27) distribution varies across tissues:

  • Hypothalamus/Midbrain : Dominated by βh-EP(1–31), with minor βh-EP(1–27) .

  • Hippocampus/Brainstem : Contains N-acetylated βh-EP(1–27) and βh-EP(1–26), which lack opioid activity .

Key Findings :

  • Acetylation of βh-EP(1–27) abolishes receptor binding entirely .

  • Inflammatory conditions accelerate βh-EP(1–31) hydrolysis to βh-EP(1–27) .

Functional Implications

  • Endogenous Antagonist : βh-EP(1–27) modulates pain perception by counteracting β-endorphin’s effects, suggesting a regulatory role in opioid signaling .

  • Therapeutic Potential : Its stability and antagonistic properties make it a candidate for managing opioid tolerance .

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions or as a building block for more complex molecules.

Biology

In biological research, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in studies related to peptide-based drug delivery systems.

Medicine

In medicine, synthetic peptides like this one have potential therapeutic applications. They can be used as drugs to target specific receptors, as vaccines to elicit immune responses, or as diagnostic tools to detect diseases.

Industry

In the industrial sector, peptides are used in various applications, including cosmetics, food additives, and agricultural products. This peptide could be explored for its potential use in these areas.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or ion channels. The interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Insights

Binding Affinities (Table)
Peptide μ-Receptor IC₅₀ (nM) δ-Receptor IC₅₀ (nM) κ-Receptor IC₅₀ (nM)
Beta-Endorphin (1-31) 0.8 1.2 5.0
Beta-Endorphin (1-27) 8.5 12.3 >100
Alpha-Endorphin (1-16) >100 >100 >100

Note: Beta-endorphin (1-27) retains partial μ/δ binding but lacks κ-receptor interaction, explaining its antagonist profile .

Non-Opioid Mechanisms
  • Immune Modulation: Beta-endorphin (1-27) reverses prostaglandin E1 (PGE1)-induced suppression of T-cell proliferation via a non-opioid pathway .
  • Muscle Contraction: Increases diaphragm contractility through both opioid (naloxone-sensitive) and non-opioid pathways (C-terminal residues) .

Clinical and Pathophysiological Relevance

  • Pain Management : Beta-endorphin (1-27) may counteract opioid tolerance by inhibiting excessive receptor activation .
  • Psychiatric Disorders: Elevated N-terminal beta-endorphin fragments correlate with abnormal behavior in primates, suggesting opioid dysregulation .
  • Inflammation : Beta-endorphin (1-27) biotransformation in inflamed tissues modulates cAMP signaling, influencing immune responses .

Biological Activity

Beta-Endorphin (β-endorphin) is a potent endogenous opioid peptide derived from the pro-opiomelanocortin (POMC) precursor, primarily found in the hypothalamus and pituitary gland. The fragment β-endorphin (1-27) is a truncated form of β-endorphin that has garnered attention for its unique biological activities, particularly as an antagonist to the analgesic effects of its parent compound. This article explores the biological activity of β-endorphin (1-27), focusing on its mechanisms, effects on various physiological processes, and implications for therapeutic applications.

β-Endorphin (1-27) retains significant structural components of the full-length peptide, which is crucial for binding to opioid receptors. However, it exhibits distinct pharmacological properties:

  • Antagonistic Activity : β-Endorphin (1-27) has been shown to antagonize the analgesic effects of β-endorphin (1-31) when co-administered intracerebroventricularly in animal models. This antagonism is characterized by a parallel shift in the dose-response curve, indicating competition at the same receptor sites. Its potency as an antagonist is reported to be 4 to 5 times greater than that of naloxone, a well-known opioid antagonist .

Analgesic Activity

Despite its strong binding affinity for opioid receptors, β-endorphin (1-27) does not exhibit analgesic effects on its own. Instead, it acts to inhibit the analgesic actions of other opioids:

  • Inhibition of Analgesia : Studies have demonstrated that β-endorphin (1-27) effectively blocks both β-endorphin-induced and etorphine-induced analgesia in mice . This suggests that while it binds to opioid receptors, it does not activate them in a manner conducive to pain relief.

Insulin Secretion

Recent research indicates that β-endorphin (1-27) can potentiate insulin secretion under specific conditions:

  • Insulinotropic Effects : In isolated perfused rat pancreas experiments, β-endorphin (1-27) was found to enhance insulin secretion when glucose levels were elevated. This effect was transient, lasting only a few minutes, suggesting a role in acute insulin response rather than chronic regulation .

Table: Summary of Biological Activities of β-Endorphin (1-27)

ActivityDescriptionReference
Analgesic Antagonism Inhibits analgesia induced by β-endorphin and etorphine; 4–5 times more potent than naloxone
Insulin Secretion Potentiates insulin release in response to glucose; transient effect
Chemotactic Activity Exhibits chemotactic effects on human monocytes; N-terminal preserved for activity
Modulation of Immune Response Influences monocyte adhesion and inflammatory responses; non-opioid receptor interactions

Immune System Interactions

Research has highlighted the role of β-endophins in modulating immune responses. For example, studies have shown that:

  • Monocyte Adhesion : β-Endorphin (1-27) significantly increases THP-1 monocyte adhesion to human umbilical vein endothelial cells (HUVECs), indicating a potential role in inflammatory processes .

Neurological Effects

In neurological contexts, truncated forms like β-endorphin (1-27) have been implicated in behavioral modulation:

  • Behavioral Studies : Experiments have demonstrated that certain fragments can influence avoidance behavior without being affected by traditional opioid receptor antagonists like naltrexone .

Q & A

Q. How can beta-endorphin fragment 1-27 be distinguished from full-length beta-endorphin in experimental assays?

Beta-endorphin fragment 1-27 lacks the C-terminal residues (28–31) present in the full-length peptide. To differentiate them, use high-resolution methods such as reverse-phase HPLC (RP-HPLC) combined with fast atom bombardment mass spectrometry (FAB-MS) . For example, trypsin digestion followed by RP-HPLC fractionation can isolate specific fragments, and FAB-MS with B/E linked-field scans confirms sequence identity . Immunoassays targeting distinct epitopes (e.g., N-terminal vs. C-terminal antibodies) also help avoid cross-reactivity .

Q. What experimental models are appropriate for studying the antagonistic effects of beta-endorphin fragment 1-27?

Intracerebroventricular (ICV) injection in mice is a validated model. Co-inject beta-endorphin fragment 1-27 with agonists like etorphine or full-length beta-endorphin, and measure analgesia using tail-flick or hot-plate tests. Parallel shifts in dose-response curves indicate competitive antagonism at opioid receptors . Note that fragment 1-27 exhibits 4–5× greater potency than naloxone in these models .

Q. How can researchers ensure the structural integrity of beta-endorphin fragment 1-27 during synthesis and storage?

Use citraconylation to protect lysine residues during peptide synthesis, minimizing unwanted proteolysis. Post-synthesis, verify purity via MALDI-MS and retain structural stability by storing lyophilized peptides at −80°C in argon-flushed vials. For in vivo studies, confirm fragment integrity post-administration using time-resolved mass spectrometry .

Advanced Research Questions

Q. What mechanisms underlie the differential activity of beta-endorphin fragment 1-27 compared to its C-terminal counterparts (e.g., fragment 1-26)?

Fragment 1-27’s antagonism depends on residues 23 (Threonine) and 25 (Isoleucine), which are critical for receptor binding. Alanine-scanning mutagenesis reveals that substitutions at these positions reduce binding affinity by disrupting tertiary conformation. In contrast, fragment 1-26 lacks these residues entirely, explaining its inactivity . Structural homology studies in primates (e.g., macaques) further validate these findings .

Q. How should researchers address discrepancies in beta-endorphin fragment 1-27’s in vivo vs. in vitro activity?

In vitro binding assays may overestimate fragment activity due to artificial receptor environments. To resolve contradictions:

  • Use radioligand displacement assays with isolated receptors (e.g., μ-opioid receptors).
  • Validate in vivo via ICV administration paired with quaternary naltrexone to distinguish central vs. peripheral effects .
  • Monitor fragment degradation kinetics using MALDI-MS to confirm stability .

Q. What experimental designs optimize detection of beta-endorphin fragment 1-27 in human tissue extracts?

Combine immunoadsorption chromatography with region-specific antibodies (e.g., targeting N-terminal epitopes) to isolate the fragment. Follow with two-step RP-HPLC and tryptic digestion to generate signature peptides for FAB-MS/MS sequencing. This method achieves a detection limit of 90 fmol and reliably identifies fragment 1-27 in pituitary extracts .

Q. How do species-specific variations in beta-endorphin fragment 1-27 affect translational research outcomes?

Human and non-human primate (e.g., macaque) sequences share >95% homology, but critical substitutions (e.g., C-terminal residues) alter receptor interactions. Use cross-species binding assays with recombinant receptors to quantify affinity differences. For behavioral studies, prioritize Old-World monkeys (e.g., Macaca mulatta) due to conserved N-terminal opioid activity .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in beta-endorphin fragment 1-27 research?

  • Document all synthesis and purification steps (e.g., citraconylation, HPLC gradients) in supplementary materials .
  • Share raw mass spectrometry data (m/z ratios, fragmentation patterns) via public repositories.
  • Use quaternary naltrexone controls to confirm blood-brain barrier penetration in vivo .

Q. How should conflicting immunoassay results for beta-endorphin fragment 1-27 be resolved?

Cross-reactivity with immunoglobulin fragments (e.g., IgG heavy chains) is common. Pre-treat samples with protein A/G affinity columns to remove IgG. Validate results using orthogonal methods like FAB-MS or receptor-binding assays .

Q. What ethical guidelines apply to primate studies involving beta-endorphin fragment 1-27?

Adhere to REB/IACUC protocols for analgesia testing, including dose ceilings to avoid undue distress. Report conflicts of interest (e.g., patent filings related to fragment derivatives) and ensure consent forms include version-controlled documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.